molecular formula C26H29NO6 B301957 [9-(4-Allyloxy-3-ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid

[9-(4-Allyloxy-3-ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid

Cat. No. B301957
M. Wt: 451.5 g/mol
InChI Key: JMHKLASVBNOMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[9-(4-Allyloxy-3-ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid, also known as AEA, is a novel compound with potential applications in scientific research. It is a synthetic derivative of acridine, a heterocyclic organic compound that has been studied for its antitumor and antimicrobial properties. AEA has been shown to have promising effects on various biological systems, making it a valuable tool for researchers in different fields.

Mechanism of Action

The mechanism of action of [9-(4-Allyloxy-3-ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. [9-(4-Allyloxy-3-ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been shown to inhibit the activity of various enzymes, including topoisomerase, histone deacetylase, and cyclooxygenase-2, which are involved in DNA replication, gene expression, and inflammation. [9-(4-Allyloxy-3-ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates lipid metabolism and inflammation. Furthermore, [9-(4-Allyloxy-3-ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been shown to interact with the endocannabinoid system, which regulates various physiological processes, including pain, appetite, and mood.
Biochemical and Physiological Effects:
[9-(4-Allyloxy-3-ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been shown to have various biochemical and physiological effects on different biological systems. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, by activating the p53 pathway and inhibiting the Akt/mTOR pathway. [9-(4-Allyloxy-3-ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has also been shown to inhibit the growth and biofilm formation of bacteria, by disrupting the membrane integrity and inhibiting the DNA synthesis. Moreover, [9-(4-Allyloxy-3-ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and glutamate, by interacting with the endocannabinoid system and other signaling pathways.

Advantages and Limitations for Lab Experiments

[9-(4-Allyloxy-3-ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized and purified, making it a cost-effective tool for researchers. However, [9-(4-Allyloxy-3-ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, it is important to carefully optimize the experimental conditions and to use appropriate controls to ensure the validity of the results.

Future Directions

There are several future directions for the research on [9-(4-Allyloxy-3-ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid. Firstly, further studies are needed to elucidate the exact mechanism of action of [9-(4-Allyloxy-3-ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid and to identify its molecular targets. Secondly, the potential applications of [9-(4-Allyloxy-3-ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid in different therapeutic areas, including cancer, infectious diseases, and neurological disorders, need to be explored in more detail. Thirdly, the development of more potent and selective derivatives of [9-(4-Allyloxy-3-ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid could lead to the discovery of new drugs with improved efficacy and safety profiles. Finally, the optimization of the synthetic methods and the identification of new synthetic routes could facilitate the production of [9-(4-Allyloxy-3-ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid on a larger scale.

Synthesis Methods

[9-(4-Allyloxy-3-ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid can be synthesized using a multistep process that involves the reaction of 4-allyloxy-3-ethoxybenzaldehyde with 1,2-diaminobenzene, followed by cyclization and acetylation. The yield of [9-(4-Allyloxy-3-ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid can be improved by optimizing the reaction conditions, including the choice of solvents, temperature, and catalysts.

Scientific Research Applications

[9-(4-Allyloxy-3-ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and molecular biology. It has been shown to have activity against different types of cancer cells, including breast, lung, and colon cancer, by inducing cell cycle arrest and apoptosis. [9-(4-Allyloxy-3-ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has also been shown to have antimicrobial activity against bacteria, fungi, and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs. Moreover, [9-(4-Allyloxy-3-ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been studied for its effects on the central nervous system, showing potential as a neuroprotective agent and a modulator of neurotransmitter release.

properties

Product Name

[9-(4-Allyloxy-3-ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

2-[9-(3-ethoxy-4-prop-2-enoxyphenyl)-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid

InChI

InChI=1S/C26H29NO6/c1-3-13-33-21-12-11-16(14-22(21)32-4-2)24-25-17(7-5-9-19(25)28)27(15-23(30)31)18-8-6-10-20(29)26(18)24/h3,11-12,14,24H,1,4-10,13,15H2,2H3,(H,30,31)

InChI Key

JMHKLASVBNOMKD-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)OCC=C

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)OCC=C

Origin of Product

United States

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